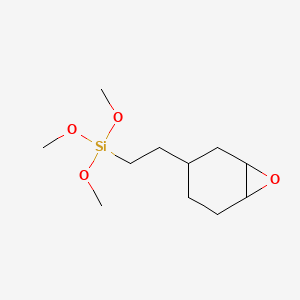

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

説明

Molecular Formula and Stereochemical Considerations

Molecular formula : C₁₁H₂₂O₄Si.

Molecular weight : 246.38 g/mol.

Stereochemistry:

- The bicyclo[4.1.0]heptane system introduces cis-fused stereochemistry at the epoxy ring junction.

- The ethyl chain’s position on the cyclohexane ring (C3 or C4) may lead to regioisomerism , though commercial samples are typically mixtures dominated by the 3,4-epoxy configuration.

- No chiral centers are present in the predominant isomer.

Physicochemical Properties

Thermal Stability :

Spectroscopic Fingerprints

Fourier-Transform Infrared Spectroscopy (FT-IR) :

- Si–O–C asymmetric stretching: 1,080–1,100 cm⁻¹.

- Epoxy C–O–C symmetric stretching: 1,250–1,260 cm⁻¹.

- Si–OCH₃ stretching: 800–950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

¹H NMR (CDCl₃, δ ppm):

- Methoxy protons : 3.45–3.55 (singlet, 9H, Si–OCH₃).

- Epoxy ring protons : 2.70–3.20 (multiplet, 2H, C–O–C).

- Cyclohexane protons : 1.20–2.20 (multiplet, 10H, bicyclo framework).

¹³C NMR (CDCl₃, δ ppm):

- Si–OCH₃ : 50.2.

- Epoxy carbons : 56.8 (C3), 58.1 (C4).

- Cyclohexane carbons : 20.5–35.4.

特性

IUPAC Name |

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZNLOXENNXVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CCC2C(C1)O2)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57086-39-2 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1043910 | |

| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3388-04-3 | |

| Record name | Epoxycyclohexylethyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3388-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003388043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicone A-186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXJ79LS078 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is typically synthesized through the reaction of silane with epoxy compounds. One common method involves the reaction of silane with 3,4-epoxycyclohexyl compounds under basic catalytic conditions . The industrial production of this compound often involves large-scale chemical processes to ensure high purity and yield .

化学反応の分析

Hydrolysis of Trimethoxysilane Group

The methoxy (–OCH₃) groups undergo hydrolysis in the presence of moisture, forming reactive silanol (–Si–OH) intermediates. This reaction is critical for adhesion promotion in coatings and composite materials.

Reaction Conditions and Byproducts

| Parameter | Value/Observation |

|---|---|

| Hydrolysis medium | Water or humid environments |

| Byproduct | Methanol (toxic, flammable) |

| Reaction rate | Slow under ambient conditions |

| Catalysts | Acids or bases accelerate hydrolysis |

The silanol groups subsequently undergo polycondensation to form siloxane (–Si–O–Si–) networks, enabling strong bonds with inorganic substrates like glass or metals .

Epoxide Ring-Opening Reactions

The epoxycyclohexyl group participates in nucleophilic ring-opening reactions under acidic, basic, or catalytic conditions.

Common Reactants and Products

These reactions are exploited to modify polymer matrices or cross-link organic-inorganic hybrids. Notably, the epoxide group acts as an alkylating agent, reacting irreversibly with biological nucleophiles like DNA nucleotides, posing carcinogenic risks .

Incompatibility and Hazardous Reactions

The compound exhibits instability when exposed to incompatible substances, leading to hazardous side reactions.

Reactivity Hazards

Storage requires strict avoidance of moisture and oxidizing agents like nitrates or chlorine-based compounds .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes, releasing toxic fumes including silicon oxides, carbon monoxide, and methanol.

Decomposition Products

-

Silicon dioxide (SiO₂)

-

Methanol (CH₃OH)

-

Cyclohexene derivatives

Industrial Reaction Pathways

In coating applications, the compound undergoes sequential reactions:

-

Hydrolysis : Trimethoxysilane → Silanol groups.

-

Condensation : Silanol → Siloxane network (bonds to substrate).

-

Epoxide cross-linking : Reacts with amines/thiols in resin matrices.

This dual functionality enhances interfacial adhesion in epoxy-based composites and UV-curable resins.

科学的研究の応用

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a wide range of scientific research applications:

Chemistry: Used as a coupling agent to functionalize various substrates and improve the dispersion of nanoparticles.

Biology: Employed in the modification of surfaces to enhance biocompatibility.

Medicine: Utilized in the development of medical adhesives and coatings.

作用機序

The mechanism of action of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane involves its ability to act as a coupling agent. It modifies the surface of substrates to improve adhesion and dispersion properties . The epoxy group reacts with various functional groups on the substrate, forming strong covalent bonds that enhance the overall performance of the material .

類似化合物との比較

Structural and Functional Group Differences

Key comparable compounds include:

| Compound Name | Functional Groups | Key Structural Features |

|---|---|---|

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | Cycloaliphatic epoxy, trimethoxy | Rigid cyclohexane ring, fast hydrolysis |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Glycidyl ether, trimethoxy | Flexible propyl chain, lower thermal stability |

| 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | Cycloaliphatic epoxy, triethoxy | Slower hydrolysis due to ethoxy groups |

| 3-Acryloxypropyltrimethoxysilane (APTMS) | Acrylate, trimethoxy | Radically polymerizable, UV-curable |

| Benzyl glycidyl ether (BGE) | Glycidyl ether | Non-silane, lacks inorganic reactivity |

Key Differences :

- Epoxy Group Type : The cycloaliphatic epoxy in this compound offers superior UV and thermal stability compared to GPTMS’s glycidyl ether .

- Hydrolysis Rate : Trimethoxy groups hydrolyze faster than triethoxy analogs, enabling quicker sol-gel condensation .

Corrosion Inhibition

- This compound : When modified with vanadates, it forms corrosion-resistant coatings on Mg alloys, enhancing adhesion and barrier properties .

- GPTMS : Less effective in high-temperature or UV-exposed environments due to glycidyl ether’s lower stability .

Encapsulation and Barrier Materials

- This compound: In sol-gel hybrids with diphenylsilanediol (DPSD), it achieves a water vapor transmission rate (WVTR) of 0.68 g m⁻² day⁻¹, outperforming non-cycloaliphatic epoxies .

- GPTMS : Higher WVTR due to flexible backbone and less condensed networks .

Membrane Technology

- This compound: Cross-linked with N-methyldiethanolamine, it provides membranes with 21 mS/cm hydroxide conductivity and improved alkali resistance .

- APTMS : Used in radically polymerized membranes but lacks epoxy-driven covalent cross-linking .

Thermal and Chemical Stability

生物活性

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, commonly referred to as an epoxy functional group coupling agent, has garnered attention in various fields due to its significant biological activity. This compound is primarily utilized in the development of medical adhesives, coatings, and in enhancing biocompatibility in biological applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and its applications in scientific research.

Target of Action

The primary target of this compound includes a variety of substrates where it enhances the dispersion of nanoparticles. Its epoxy group allows for covalent bonding with various biomolecules, including proteins and enzymes, which is crucial for its functionality in biological systems.

Mode of Action

The compound interacts with biomolecules through its epoxy group, which reacts with nucleophilic groups such as amines and thiols. This interaction leads to the formation of stable covalent bonds that can modify the activity and function of biomolecules. For instance, it can serve as a crosslinker for protein immobilization, thereby enhancing enzyme stability and activity in biochemical assays .

Cellular Effects

Influence on Cell Function

this compound has profound effects on cellular functions. It modifies cell signaling pathways and gene expression, influencing cellular metabolism. The compound can penetrate cell membranes and interact with intracellular proteins, leading to alterations in their activities. Studies have shown that it affects genes involved in cell adhesion and proliferation, thus impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, the compound's effects are mediated through covalent binding interactions with biomolecules. This binding can result in either inhibition or activation of enzymes depending on the specific interactions involved. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Metabolic Pathways

The compound participates in various metabolic pathways primarily through interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, generating reactive intermediates that further interact with cellular biomolecules. These interactions can influence metabolic fluxes and alter metabolite levels within cells .

Transport and Distribution

Cellular Transport Mechanisms

Within cells, this compound is transported through passive diffusion and active transport mechanisms. Its interaction with transporters and binding proteins affects its localization within specific cellular compartments, which is critical for its biochemical activity .

Subcellular Localization

The localization of this compound within cells significantly influences its biological activity. It can be directed to organelles or cellular compartments through targeting signals or post-translational modifications. Depending on the cellular context, it may localize to the cell membrane, cytoplasm, or nucleus .

Applications in Scientific Research

This compound has a wide array of applications across different scientific fields:

Case Studies

Recent studies have demonstrated the efficacy of this compound in synthesizing palladium nanoparticles (PdNPs). In one study, this compound was used to facilitate the conversion of Pd²⁺ ions into Pd⁰ nanoparticles through a controlled reaction environment. The resulting nanoparticles exhibited enhanced catalytic properties due to their unique size and surface characteristics influenced by the silane compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, and how do they influence experimental design?

- The compound (C₁₁H₂₂O₄Si, MW 246.38 g/mol) is a colorless liquid with a boiling point of 310°C, density of 1.06–1.07 g/cm³, and refractive index of 1.45 . Its low water solubility necessitates the use of organic solvents (e.g., ethanol, THF) for homogeneous mixing in sol-gel reactions. The epoxy and trimethoxysilane groups enable dual reactivity: epoxy ring-opening for crosslinking and silanol condensation for inorganic network formation. These properties are critical for designing hybrid materials, such as silica-epoxy nanocomposites .

Q. How is this compound synthesized, and what are the industrial-scale challenges?

- The compound is synthesized via hydrosilation of 4-vinylcyclohexene with trimethoxysilane, followed by peroxidation with peracetic acid to form the epoxide group . Key challenges include controlling side reactions (e.g., premature epoxy ring-opening) and ensuring high purity (>97%) for research applications. Impurities can disrupt sol-gel kinetics or introduce undesired byproducts in polymer matrices .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- The compound is a suspected carcinogen (H351) and causes skin/eye irritation (H316, H320). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose via approved hazardous waste facilities (P501). Developmental toxicity studies in rats and rabbits showed dose-dependent effects at ≥250 mg/kg/day, emphasizing the need for strict exposure controls .

Advanced Research Questions

Q. How can this compound be utilized to synthesize size-controlled epoxy-organosilica nanoparticles?

- A one-pot sol-gel method under modified Stöber conditions (e.g., ammonia/water/ethanol) produces nanoparticles with diameters tunable from 50–500 nm by varying precursor concentration (0.1–1.0 M). Higher concentrations reduce polydispersity (CV <6%). The epoxy groups enable post-synthetic functionalization (e.g., dye doping for fluorescence imaging), while the positive zeta potential enhances protein/DNA binding for bioapplications .

Q. What role does this compound play in CO₂ copolymerization, and how does it enhance polymer solubility?

- When copolymerized with CO₂ using (salen)CrCl/N-MeIm catalysts, it forms polycarbonates with trimethoxysilane side chains. These groups confer solubility in liquid CO₂, simplifying catalyst removal. The silane moieties also enable crosslinking via hydrolysis, improving thermal stability (Tg >100°C) and mechanical strength. This method avoids polyether byproducts, achieving >95% carbonate linkages .

Q. How do contradictory findings in toxicological studies impact risk assessment for laboratory use?

- While mutagenicity was observed in vitro (Ames test), in vivo carcinogenicity in mice was weak and dose-dependent (dermal application). Discrepancies arise from metabolic differences between species and exposure routes. Researchers should adopt ALARA principles and prioritize in vitro models (e.g., human cell lines) for preliminary toxicity screening .

Q. What methodologies optimize the integration of this compound into chitosan-gelatin membranes for pervaporation?

- Blend this compound (5–10 wt%) with chitosan/gelatin solutions, followed by crosslinking via epoxy-amine reactions. This enhances membrane hydrophobicity, reducing water-isopropanol mixture swelling. FTIR and XRD confirm covalent bonding, while tensile testing shows a 40% increase in mechanical strength. Optimal flux (0.35 kg/m²·h) and selectivity (α = 12,000) are achieved at 60°C .

Q. How does the compound improve UV-curable encapsulation for perovskite solar cells?

- Sol-gel condensation with diphenylsilanediol forms cyclohexasiloxane-epoxy hybrids, reducing water vapor transmission (WVTR = 0.68 g/m²·day). The siloxane network creates tortuous pathways for H₂O/O₂ diffusion, while epoxy groups enhance adhesion to perovskite layers. Accelerated aging tests (85°C/85% RH) show <5% efficiency loss after 1,000 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。